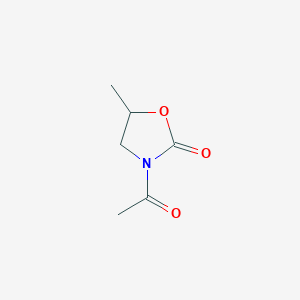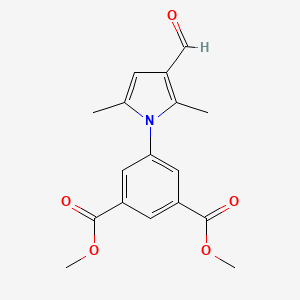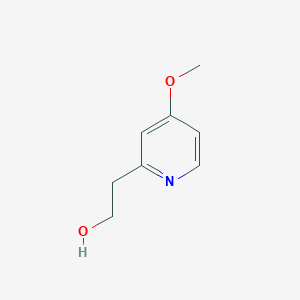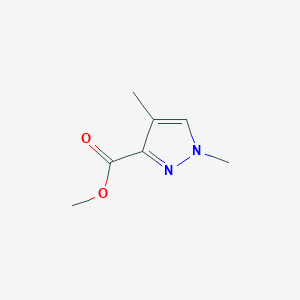
methyl 1,4-dimethyl-1H-pyrazole-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 1,4-dimethyl-1H-pyrazole-3-carboxylate (MDMPC) is an organic compound commonly used as an intermediate in the synthesis of pharmaceuticals and other organic compounds. MDMPC has a wide range of applications due to its unique properties, such as its solubility in both polar and non-polar solvents, its stability in acidic and basic solutions, and its ability to form hydrogen bonds. MDMPC has been studied extensively in the laboratory and has been found to have a variety of biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
Methyl 1,4-dimethyl-1H-pyrazole-3-carboxylate has been used in a variety of scientific research applications. For example, it has been used to study the structure and reactivity of organic compounds and to synthesize new compounds. It has also been used to study the effects of drugs on biochemical and physiological processes. In addition, this compound has been used to study the structure and reactivity of enzymes and other proteins.
Wirkmechanismus
The mechanism of action of methyl 1,4-dimethyl-1H-pyrazole-3-carboxylate is not yet fully understood. However, it is believed that this compound binds to certain proteins and enzymes, which then catalyze the formation of new compounds or modify existing compounds. In addition, this compound may also interact with certain receptors, which could lead to the activation or inhibition of certain biochemical and physiological processes.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. For example, it has been shown to affect the activity of certain enzymes, which could lead to the production of new compounds or the modification of existing compounds. In addition, this compound has been found to affect the activity of certain receptors, which could lead to the activation or inhibition of certain biochemical and physiological processes.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl 1,4-dimethyl-1H-pyrazole-3-carboxylate has several advantages and limitations when used in lab experiments. One of the main advantages of this compound is its solubility in both polar and non-polar solvents, which makes it ideal for a variety of lab experiments. In addition, this compound is stable in both acidic and basic solutions, which makes it easier to work with in the laboratory. However, this compound also has some limitations. For example, its low solubility in water makes it difficult to use in certain experiments. In addition, this compound is a relatively expensive compound, which can limit its use in certain experiments.
Zukünftige Richtungen
The future of methyl 1,4-dimethyl-1H-pyrazole-3-carboxylate is promising. One potential future direction is the development of new compounds based on this compound. This could lead to the development of new drugs or other compounds with novel properties. In addition, this compound could be used to study the structure and reactivity of enzymes and other proteins, which could lead to the development of new drugs or treatments. Finally, this compound could be used to study the effects of drugs on biochemical and physiological processes, which could lead to a better understanding of how drugs interact with the body.
Synthesemethoden
Methyl 1,4-dimethyl-1H-pyrazole-3-carboxylate can be synthesized using two different methods. The first method involves the reaction of an alkyl halide with a methyl pyrazole carboxylate. This reaction produces a methyl pyrazole carboxylate, which can then be reacted with a dimethyl sulfoxide (DMSO) solution to form this compound. The second method involves the reaction of an alkyl halide with a methyl pyrazole carboxylate in the presence of a base. This reaction produces a methyl pyrazole carboxylate, which can then be reacted with a dimethyl sulfoxide (DMSO) solution to form this compound.
Eigenschaften
IUPAC Name |
methyl 1,4-dimethylpyrazole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2/c1-5-4-9(2)8-6(5)7(10)11-3/h4H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVXJUZPMDUPEQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1C(=O)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

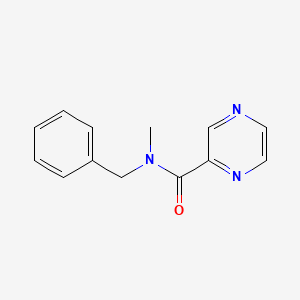
![3-Chloro-6-fluoro-N-(4-hydroxycyclohexyl)benzo[b]thiophene-2-carboxamide](/img/structure/B6612587.png)
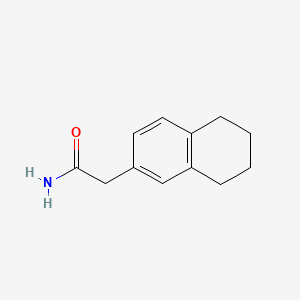
![5-tert-butyl-12-(2-methylpropyl)-2,6,7,12-tetraazatricyclo[7.4.0.0,3,7]trideca-1(9),2,4-trien-8-one](/img/structure/B6612599.png)



![Imidazo[2,1-b]thiazole, 3-[1,1'-biphenyl]-4-yl-5,6-dihydro-](/img/structure/B6612623.png)
![tert-Butyl N-[1-hydroxy-3-(1H-imidazol-4-yl)propan-2-yl]carbamate](/img/structure/B6612627.png)
